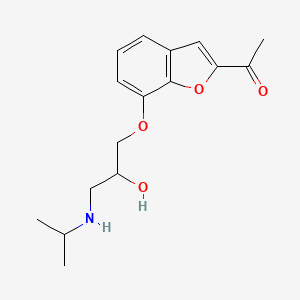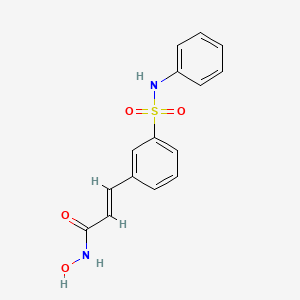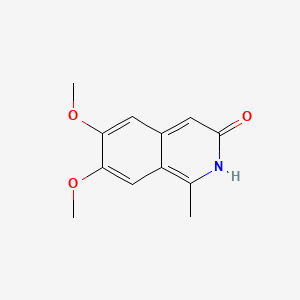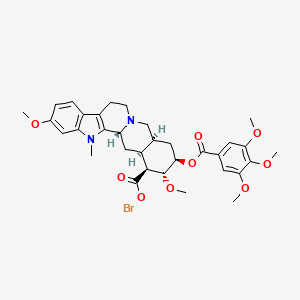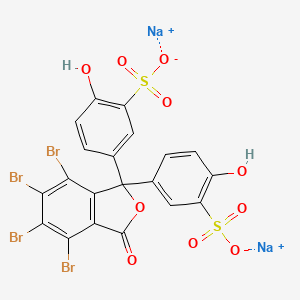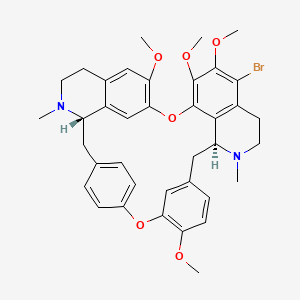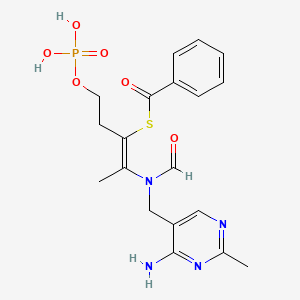
Benfotiamin
Übersicht
Beschreibung
Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Benfotiamin, die sich auf sechs einzigartige Bereiche konzentriert:
Diabetische Komplikationen
This compound wurde ausgiebig für seine Rolle bei der Vorbeugung und Behandlung diabetischer Komplikationen untersucht. Es verbessert die Transketolase-Aktivität, was dazu beiträgt, die Bildung schädlicher fortgeschrittener Glykationsendprodukte (AGEs) zu reduzieren, die zu diabetischer Neuropathie, Nephropathie und Retinopathie beitragen . Durch die Erhöhung des Gewebespiegels von Thiamindiphosphat hilft this compound, oxidativen Stress und Entzündungen im Zusammenhang mit Diabetes zu mildern .
Neurodegenerative Erkrankungen
Die Forschung zeigt, dass this compound möglicherweise Vorteile bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit hat. Es wurde gezeigt, dass es die kognitive Funktion verbessert und das Fortschreiten der Symptome bei Patienten mit frühzeitiger Alzheimer-Krankheit verlangsamt . Die Fähigkeit der Verbindung, den Stoffwechsel von Gehirnzellen zu verbessern und schädliche Glykation zu reduzieren, ist entscheidend für den Schutz vor kognitivem Abbau .
Herz-Kreislauf-Gesundheit
Die antioxidativen Eigenschaften von this compound machen es für die Herz-Kreislauf-Gesundheit vorteilhaft. Es hilft, Endothelzellen vor oxidativem Stress und Entzündungen zu schützen, die wichtige Faktoren bei der Entwicklung von Atherosklerose und anderen Herz-Kreislauf-Erkrankungen sind . Durch die Verbesserung der Mikrozirkulation und die Reduzierung von Gefäßkomplikationen unterstützt this compound die allgemeine Herzgesundheit .
Entzündungshemmende Wirkungen
Studien haben das entzündungshemmende Potenzial von this compound gezeigt, insbesondere in aktivierten Immun- und Gliazellen . Diese Eigenschaft ist von Bedeutung bei der Behandlung chronisch-entzündlicher Erkrankungen und Autoimmunerkrankungen. Durch die Modulation entzündlicher Signalwege hilft this compound, Gewebeschäden zu reduzieren und die allgemeine Immunfunktion zu verbessern .
Nierenschutz
This compound hat sich als vielversprechend erwiesen, um die Nierenfunktion zu schützen, insbesondere bei diabetischer Nephropathie. Seine Fähigkeit, oxidativen Stress und die Bildung von AGEs zu reduzieren, trägt dazu bei, die Nierenfunktion zu erhalten und das Fortschreiten von Nierenschäden zu verhindern . Dies macht es zu einer wertvollen therapeutischen Option für Patienten mit chronischer Nierenerkrankung .
Augengesundheit
This compound ist vorteilhaft für die Augengesundheit, insbesondere bei der Vorbeugung der diabetischen Retinopathie. Durch die Reduzierung von oxidativem Stress und die Verbesserung der Mikrozirkulation in der Netzhaut trägt es dazu bei, Sehbehinderungen und andere Komplikationen im Zusammenhang mit Diabetes zu verhindern . Seine Rolle bei der Erhaltung gesunder Blutgefäße in den Augen ist entscheidend für die langfristige Augengesundheit .
Wirkmechanismus
Target of Action
Benfotiamine, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase is a thiamine-dependent enzyme that plays a crucial role in the energy metabolism of cells .
Mode of Action
Benfotiamine facilitates the action of thiamine diphosphate , a co-factor for the enzyme transketolase . The activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This interaction reduces the production of AGEs .
Biochemical Pathways
The primary biochemical pathway affected by benfotiamine is the pentose phosphate pathway . By accelerating the precursors of AGEs towards this pathway, benfotiamine reduces the production of AGEs . Additionally, benfotiamine has been shown to modulate other pathways such as arachidonic acid (AA), nuclear transcription Factor κB (NF-κβ), protein kinase B, mitogen-activated protein kinases (MAPK), and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .
Pharmacokinetics
Benfotiamine is practically insoluble in water, organic solvents, or oil . It has a much higher bioavailability than genuine thiamine, making it more suitable for therapeutic purposes . It is believed that benfotiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases . It then enters the bloodstream as S-benzoylthiamine, which is converted to thiamine in erythrocytes and in the liver .
Result of Action
The molecular and cellular effects of benfotiamine’s action primarily involve a reduction in metabolic stress, which benefits vascular complications seen in conditions like diabetes . By reducing the production of AGEs, benfotiamine decreases metabolic stress . It has also been shown to have antioxidant and anti-inflammatory potential in activated immune and glial cells .
Biochemische Analyse
Biochemical Properties
Benfotiamine facilitates the action of thiamine diphosphate, a co-factor for the enzyme transketolase . The activation of transketolase enzyme accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway, thereby reducing the production of AGEs .
Cellular Effects
Benfotiamine has demonstrated neuroprotective properties . It has potential protective effects against dopamine neuron damage in a Parkinson’s disease animal model . Benfotiamine administration improved motor function and protected against dopaminergic neuron degeneration .
Molecular Mechanism
Benfotiamine exerts its effects at the molecular level by facilitating Nrf2 movement to the nucleus, upregulating antioxidant genes and enzymes while mitigating oxidative damage . This elucidates Benfotiamine’s neuroprotective effects via Nrf2-mediated antioxidant mechanisms and gene expression modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, Benfotiamine has shown to increase mitochondrial glucose oxidation in myotubes and downregulate NOX4 expression . This indicates that Benfotiamine can have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, Benfotiamine has shown to protect against dopaminergic neuron degeneration . The study indicated a partial recovery in Tyrosine Hydroxylase expression and dopamine levels with Benfotiamine administration .
Metabolic Pathways
Benfotiamine is involved in glucose metabolism . Its active form, thiamine diphosphate, serves as a key coenzyme for enzymes involved in glucose metabolism, such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase .
Transport and Distribution
As a lipid-soluble derivative of thiamine, Benfotiamine shows enhanced bioavailability after oral administration, indicating efficient transport and distribution within cells and tissues .
Subcellular Localization
Benfotiamine increases peroxisomal lipid oxidation and organelle (mitochondrial) membrane function . This suggests that Benfotiamine may be localized in the mitochondria, where it exerts its effects on glucose oxidation .
Eigenschaften
IUPAC Name |
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045433 | |
| Record name | Benfotiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22457-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfotiamine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022457892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfotiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFOTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92OUS2H9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



